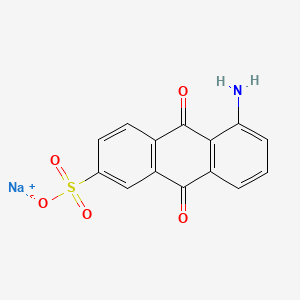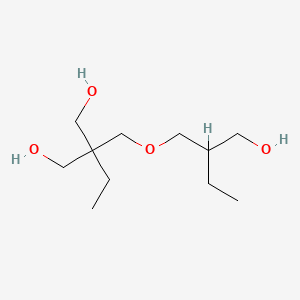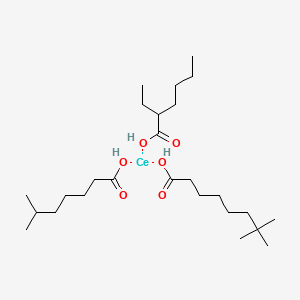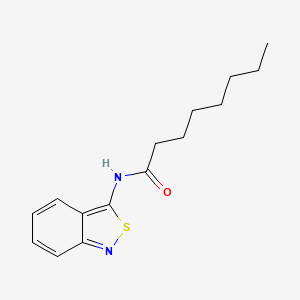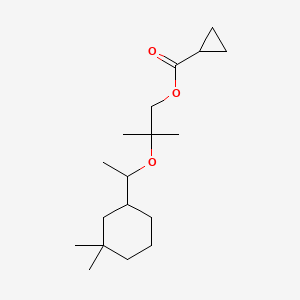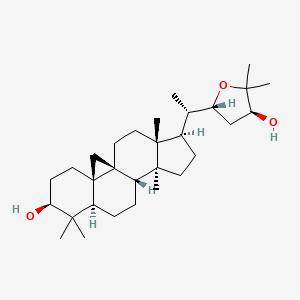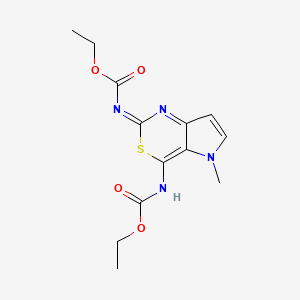
Carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester is a complex organic compound with a unique structure that includes a pyrrolo-thiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 5-methylpyrrolo(3,2-d)(1,3)thiazine with diethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
Ethyl carbamate: Another ester of carbamic acid, known for its use in organic synthesis.
Thiazolidine derivatives: Compounds with a similar thiazine ring structure.
Uniqueness
What sets carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester apart is its unique combination of a pyrrolo-thiazine ring with a carbamic acid ester. This structure imparts unique chemical properties and potential biological activities that are not commonly found in simpler carbamic acid derivatives .
Properties
CAS No. |
77478-93-4 |
|---|---|
Molecular Formula |
C13H16N4O4S |
Molecular Weight |
324.36 g/mol |
IUPAC Name |
ethyl (NE)-N-[4-(ethoxycarbonylamino)-5-methylpyrrolo[3,2-d][1,3]thiazin-2-ylidene]carbamate |
InChI |
InChI=1S/C13H16N4O4S/c1-4-20-12(18)15-10-9-8(6-7-17(9)3)14-11(22-10)16-13(19)21-5-2/h6-7H,4-5H2,1-3H3,(H,15,18)/b16-11+ |
InChI Key |
RKJSBWQFPPCHMS-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)NC1=C2C(=N/C(=N\C(=O)OCC)/S1)C=CN2C |
Canonical SMILES |
CCOC(=O)NC1=C2C(=NC(=NC(=O)OCC)S1)C=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


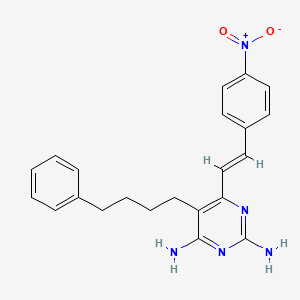
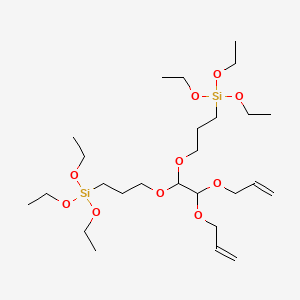
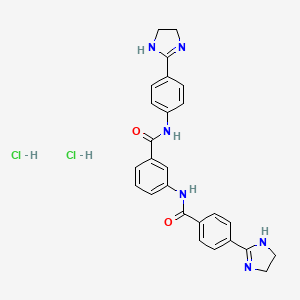
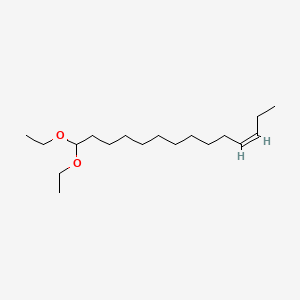
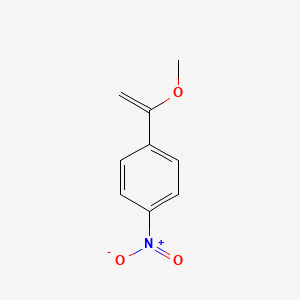

![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
